

Fosthiazate soil incorporation methods for optimal nematode control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fosthiazate**

Cat. No.: **B052061**

[Get Quote](#)

Application Notes and Protocols for Fosthiazate Soil Incorporation

Topic: **Fosthiazate** Soil Incorporation Methods for Optimal Nematode Control Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosthiazate is an organophosphate, non-fumigant nematicide effective against a broad spectrum of plant-parasitic nematodes, including root-knot (*Meloidogyne* spp.), cyst (*Globodera* spp., *Heterodera* spp.), and root-lesion (*Pratylenchus* spp.) nematodes.^{[1][2]} Its primary mode of action is the inhibition of acetylcholinesterase in nematodes and other pests, which disrupts their nervous system, leading to paralysis and death.^{[1][3][4]} **Fosthiazate** acts as a contact nematicide, targeting motile larval stages in the soil to prevent root invasion.^[1] It also exhibits nematicidal and nemastatic (inhibiting movement and development) activities and can inhibit the hatching of nematode eggs.^{[1][2]}

A key characteristic of **fosthiazate** is its stable and effective performance across various soil conditions, with its activity remaining largely unaffected by soil type, pH, and temperature.^[1] However, its persistence can be influenced by soil pH, with longer half-lives observed in more acidic soils.^[5] This document provides detailed application notes, experimental protocols, and data summaries for the effective use of **fosthiazate** through soil incorporation for nematode control.

Application Methods and Incorporation Techniques

The efficacy of **fosthiazate** is highly dependent on its placement and distribution within the soil profile to ensure contact with the target nematodes in the root zone. Common application methods include:

- Broadcast Application: This method involves uniformly distributing **fosthiazate** granules over the entire soil surface, followed by incorporation into the soil using equipment like a disk-harrow.^[6] This ensures a wider zone of protection and is suitable for crops with extensive root systems.
- Band/In-Row Application: **Fosthiazate** is applied in a narrow band along the planting row.^[6] This concentrated application in the root zone can provide effective control at potentially lower application rates compared to broadcast methods, making it a more targeted approach.^{[6][7]}
- Soil Drench and Drip Irrigation: Liquid formulations, such as Capsule Suspensions (CS) or Emulsifiable Concentrates (EC), can be diluted in water and applied as a soil drench or through drip irrigation systems.^{[3][4][8]} This allows the active ingredient to be delivered directly to the root zone with irrigation water.
- Direct Soil Application (Granules): Granular formulations can be applied directly to the soil in a crown around the base of established plants, such as bananas.^[9]

The choice of method depends on the crop, target nematode, available equipment, and nematode pressure.^[7]

Data Presentation: Efficacy of Fosthiazate Application Methods

The following tables summarize quantitative data from various studies on the efficacy of **fosthiazate** against different nematode species in several crops.

Table 1: **Fosthiazate** Efficacy in Flue-Cured Tobacco against Meloidogyne spp.^[6]

Application Method	Fosthiazate Rate	Target Nematode	Root-Gall Index Reduction	Leaf Yield Outcome
Band Application (30-cm band)	40 g a.i./100-m row	M. incognita & M. arenaria	Significantly greater than broadcast at the same rate.	Yields increased with application rate.
Broadcast Application (1.2-m wide)	40 g a.i./100-m row	M. incognita & M. arenaria	Less effective than band application at the same rate.	Yields at 88 g a.i./100 m ² were comparable to 1,3-D fumigant.
Broadcast Application	22 to 88 g a.i./100 m ²	M. incognita & M. arenaria	Root galling was negatively correlated with application rate.	Yields were positively correlated with application rate.

Table 2: **Fosthiazate** Efficacy in Banana against Various Nematodes[9]

Fosthiazate Rate (10G formulation)	Application Frequency	Target Nematodes	Efficacy Compared to Standard Nematicides	Yield Increase vs. Control
1.5 g/mat & 2.0 g/mat	Every 4 months	Radopholus similis, Meloidogyne spp.	As effective or significantly more effective.	Up to 35%
2.0 g/mat & 3.0 g/mat	1 and 5 months after planting	R. similis, Helicotylenchus multicinctus	As effective as standard nematicides.	Not specified

Table 3: **Fosthiazate** Efficacy in Tomato & Pepper against Meloidogyne incognita[10]

Crop	Fosthiazate Treatment	Nematode Population Reduction (in 250g soil)	Gall Reduction (per root system)	Increase in Root Length	Increase in Root Weight
Tomato/Pepper	Not specified	97.8%	71.3%	46.3%	48.5%

Table 4: **Fosthiazate** Efficacy against Soybean Cyst Nematode (*Heterodera glycines*) in Pot Tests[2][11]

Fosthiazate Concentration (mg/l)	J2 Mortality (at 12 hr)	Cumulative Egg Hatching Rate (at 18 days)	Reduction in Cysts on Roots (at 31 days)
5.45	66.82%	42.54%	43.64%
13.62	86.35%	13.69%	53.00%
34.04	Not specified	Not specified	67.21%
85.10	Not specified	Not specified	97.94%

Experimental Protocols

Protocol: Evaluating Broadcast vs. Band Application of Fosthiazate for Root-Knot Nematode Control in Tobacco

This protocol is adapted from the methodology described for managing *Meloidogyne incognita* and *M. arenaria* in flue-cured tobacco.[6]

Objective: To compare the efficacy of broadcast versus banded soil incorporation of **fosthiazate** on root-gall severity and crop yield.

Materials and Equipment:

- **Fosthiazate** granular formulation (e.g., 10G).

- Granular applicator calibrated for broadcast and band application.
- Disk-harrow for incorporation.
- In-row subsoiler.
- Standard tobacco cultivation and harvesting equipment.
- Root-gall rating scale (e.g., 0-10).

Experimental Design:

- Randomized complete block design with multiple replications.
- Treatments:
 - Untreated Control.
 - **Fosthiazate**: Band application (e.g., 40 g a.i./100-m row in a 30-cm band).
 - **Fosthiazate**: Broadcast application (e.g., 40 g a.i./100-m row over a 1.2-m width).
 - Standard Fumigant Control (e.g., 1,3-D).

Procedure:

- Site Preparation: Select a field with a known history of root-knot nematode infestation. Perform primary tillage, including disk-harrowing and in-row subsoiling to a depth of 35 cm. [6]
- Nematicide Application:
 - Broadcast: Use a calibrated applicator to uniformly spread **fosthiazate** granules over the entire plot surface at the specified rate.
 - Band: Apply the granules in a 30-cm wide band centered over the intended plant row. [6]
- Incorporation: Immediately after application, incorporate the granules into the soil to the desired depth (typically the root zone) using a disk-harrow or similar tillage equipment.

- Bed Formation: Form planting beds. For fumigant controls, inject the fumigant (e.g., 1,3-D at 15 cm deep) and seal the bed with bedding disks.[6]
- Transplanting: Transplant tobacco seedlings into the prepared rows after a suitable waiting period for the treatments.
- Crop Maintenance: Follow standard agronomic practices for tobacco cultivation throughout the season.
- Data Collection (at season end):
 - Root-Gall Index: Carefully excavate the root systems of a representative sample of plants from each plot. Wash the roots and rate the severity of galling on a standardized scale.
 - Leaf Yield: Harvest, cure, and weigh the tobacco leaves from each plot to determine the final yield.
- Data Analysis: Analyze root-gall indices and leaf yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol: Efficacy of Fosthiazate Granules Against Nematodes in Banana

This protocol is based on field trials conducted in Martinique to evaluate **fosthiazate** for controlling *Radopholus similis* and *Meloidogyne* spp.[9]

Objective: To assess the efficacy of granular **fosthiazate** applied around banana mats on nematode populations and crop yield.

Materials and Equipment:

- **Fosthiazate 10G** formulation.
- Calibrated manual applicator or measuring scoop for granules.
- Standard banana cultivation equipment.

- Laboratory equipment for nematode extraction from soil and roots (e.g., centrifugal-flotation technique).
- Microscope for nematode identification and counting.

Procedure:

- Plot Establishment: Establish experimental plots in a banana field with a known nematode infestation. Each plot should contain a set number of banana mats.
- Treatment Application: Apply the pre-weighed amount of **fosthiazate 10G** granules (e.g., 1.5 g or 2.0 g per mat) directly to the soil surface in a 40-cm radius crown around the base of each banana plant.[\[9\]](#)
- Application Timing: Repeat applications at specified intervals, for example, every 4 months.
[\[9\]](#)
- Sampling:
 - Collect composite soil and root samples from the root zone of several plants within each plot at regular intervals (e.g., before each application and at harvest).
- Nematode Extraction and Counting:
 - Process the soil and root samples in the laboratory to extract nematodes.
 - Identify and count the target nematode species (*R. similis*, *Meloidogyne* spp., etc.) under a microscope. Express populations as numbers per 100 g of fresh roots or per volume of soil.
- Agronomic Data Collection:
 - Record yield data, such as bunch weight.
 - Assess plant stability by recording the number of toppled plants, as this is a key indicator of nematode damage.[\[9\]](#)

- Data Analysis: Statistically analyze nematode population densities and yield data to compare the **fosthiazate** treatments with the untreated control and any standard nematicide treatments.

Visualizations: Workflows and Logic

```
// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Site Selection & Preparation\n(Known Nematode Infestation)"]; B [label="Experimental Design\n(e.g., RCBD)"]; C [label="Treatment Application\n(Broadcast vs. Band vs. Drench)"]; D [label="Soil Incorporation\n(e.g., Disking)"]; E [label="Crop Planting\n(e.g., Tobacco, Tomato)"]; F [label="In-Season Crop Management"];
```

```
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Collection\n(Root Galls, Nematode Counts, Yield)"]; H [label="Statistical Analysis\n(ANOVA)"]; I [label="Efficacy Determination"];
```

```
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: General experimental workflow for evaluating fosthiazate efficacy.
```

```
// Node styles node_q [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; node_a [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_b [shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Nodes q1 [class="node_q", label="Crop Type?"]; q2 [class="node_q", label="Nematode Pressure?"]; q3 [class="node_q", label="Irrigation System?"];
```

```
a1 [class="node_a", label="Broadcast & Incorporate"]; a2 [class="node_a", label="Band / In-Row Application"]; a3 [class="node_a", label="Drip Irrigation / Drench"]; a4 [class="node_a", label="Direct Application (Crown)"];
```

```
b1 [class="node_b", label="Row Crops\n(Tobacco, Vegetables)"]; b2 [class="node_b", label="Orchard / Perennial\n(Banana)"];
```

```
// Edges q1 -> b1 [label="Row Crop"]; q1 -> b2 [label="Perennial"];
```

```
b1 -> q2; b2 -> a4;
```

q2 -> a1 [label="High & Uniform"]; q2 -> a2 [label="Moderate / In-Row"];

a1 -> q3; a2 -> q3;

q3 -> a3 [label="Drip System Available"]; q3 -> G [label="No Drip System"]; G [shape=plaintext, label="Use Granular Method\n(Broadcast or Band)"]; } dot Caption: Decision logic for selecting a **fosthiazate** application method.

```
// Node styles substance [fillcolor="#EA4335", fontcolor="#FFFFFF"]; process  
[fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [fillcolor="#FBBC05",  
fontcolor="#202124"]; result [fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Nodes Fost [class="substance", label="Fosthiazate"]; AChE [class="enzyme",  
label="Acetylcholinesterase (AChE)"]; ACh [class="process", label="Acetylcholine  
(ACh)\nNeurotransmitter"]; Synapse [class="process", label="Nerve Synapse"]; Paralysis  
[class="result", label="Paralysis & Death"];
```

```
// Edges Fost -> AChE [label="Inhibits", fontcolor="#202124"]; ACh -> Synapse [label="Signal  
Transmission"]; AChE -> ACh [label="Breaks down", style=dashed]; Synapse -> Paralysis  
[label="Continuous Firing Leads To"]; } dot Caption: Simplified mode of action pathway for  
fosthiazate in nematodes.
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iskweb.co.jp [iskweb.co.jp]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. poma.is [poma.is]
- 4. Fosthiazate 30% CS – Advanced Nematicide for Superior Crop Protection
[smagrichem.com]
- 5. researchgate.net [researchgate.net]

- 6. journals.flvc.org [journals.flvc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. awiner.com [awiner.com]
- 9. biodiversite-martinique.fr [biodiversite-martinique.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fosthiazate soil incorporation methods for optimal nematode control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052061#fosthiazate-soil-incorporation-methods-for-optimal-nematode-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com